Pyrazino[2,3-d]pyridazine
CAS No.: 254-95-5
Cat. No.: VC19772559
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 254-95-5 |
|---|---|
| Molecular Formula | C6H4N4 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | pyrazino[2,3-d]pyridazine |
| Standard InChI | InChI=1S/C6H4N4/c1-2-8-6-4-10-9-3-5(6)7-1/h1-4H |
| Standard InChI Key | XFEVEGNEHPLFGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C=NN=CC2=N1 |
Introduction
Structural and Chemical Properties of Pyrazino[2,3-d]pyridazine
Molecular Architecture
Pyrazino[2,3-d]pyridazine features a fused bicyclic system where the pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) merges with the pyridazine ring (a six-membered ring with nitrogen atoms at positions 1 and 2). The fusion occurs at the 2,3-position of pyrazine and the 3,4-position of pyridazine, resulting in a planar structure stabilized by conjugated π-electrons. This arrangement creates electron-deficient regions at the nitrogen atoms, enabling diverse reactivity in electrophilic and nucleophilic substitutions.
The compound’s molecular formula is , with a molar mass of 132.12 g/mol. X-ray crystallography data reveal bond lengths of 1.33 Å for C–N bonds and 1.40 Å for C–C bonds, consistent with aromatic character .
Electronic Properties
Density functional theory (DFT) calculations indicate a highest occupied molecular orbital (HOMO) energy of −6.2 eV and a lowest unoccupied molecular orbital (LUMO) energy of −1.8 eV, underscoring its electron-deficient nature. This property facilitates interactions with biological targets such as kinases and DNA topoisomerases, which often possess electron-rich binding pockets.
Synthetic Methodologies
Cyclization Reactions
The primary synthetic route involves cyclization of 3-aminopyrazine-2-carboxylic acid derivatives under acidic conditions. For example, heating 3-aminopyrazine-2-carboxamide with phosphoryl chloride () at 110°C yields pyrazino[2,3-d]pyridazine with a 78% efficiency. Alternative methods include:
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining a 72% yield.
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Solid-phase synthesis: Utilizes resin-bound precursors to achieve a 65% yield, advantageous for high-throughput screening .
Functionalization Strategies
Post-synthetic modifications often target the C-5 and C-8 positions, which are most reactive due to their proximity to nitrogen atoms. Common derivatizations include:
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Nitration: Introduces nitro groups at C-5 using nitric acid () and sulfuric acid () .
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Suzuki coupling: Attaches aryl groups via palladium-catalyzed cross-coupling reactions .
Biological Activity and Pharmacological Applications
Anticancer Properties
Pyrazino[2,3-d]pyridazine derivatives exhibit potent antiproliferative effects against cancer cell lines. A 2023 study evaluated 19 derivatives against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancers, comparing their efficacy to etoposide . Key findings include:
Table 1: Cytotoxic Activity of Pyrazino[2,3-d]pyridazine Derivatives Against Cancer Cell Lines (IC, μM)
| Compound | R Group | Panc-1 | PC3 | MDA-MB-231 |
|---|---|---|---|---|
| 7m | 3-NO | 12.54 ± 0.001 | 17.66 ± 0.012 | 13.14 ± 0.005 |
| 7i | 3-Cl | 21.40 ± 0.016 | 30.01 ± 0.020 | 17.90 ± 0.014 |
| Etoposide | – | 24.35 ± 0.001 | 32.15 ± 0.021 | 30.63 ± 0.014 |
Compound 7m, bearing a 3-nitro substituent, demonstrated superior activity, with IC values 50% lower than etoposide . Mechanistic studies revealed that 7m induces apoptosis in Panc-1 cells by activating caspase-3 and arresting the cell cycle at the sub-G1 phase .
Kinase Inhibition
Western blot analyses confirmed that 7m downregulates EGFR and VEGFR2 kinases by 60–70% at 10 μM concentrations, suggesting a multitargeted mechanism . This dual inhibition disrupts cancer cell proliferation and angiogenesis.
Material Science Applications
Organic Electronics
Pyrazino[2,3-d]pyridazine’s electron-deficient structure makes it a candidate for n-type semiconductors. Thin films of its copper(II) complex exhibit a charge carrier mobility of , comparable to commercial materials like fullerene derivatives.
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